3,5-Diethyl-2-methylheptane

Catalog No.
S15116430
CAS No.
62198-92-9
M.F
C12H26
M. Wt
170.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Diethyl-2-methylheptane

CAS Number

62198-92-9

Product Name

3,5-Diethyl-2-methylheptane

IUPAC Name

3,5-diethyl-2-methylheptane

Molecular Formula

C12H26

Molecular Weight

170.33 g/mol

InChI

InChI=1S/C12H26/c1-6-11(7-2)9-12(8-3)10(4)5/h10-12H,6-9H2,1-5H3

InChI Key

KZTGLPPJUZINLQ-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)CC(CC)C(C)C

3,5-Diethyl-2-methylheptane is an organic compound with the molecular formula C12H26C_{12}H_{26} and a molecular weight of approximately 170.34 g/mol. This compound belongs to the class of alkanes, specifically to the category of branched-chain hydrocarbons. Its structure consists of a heptane backbone with two ethyl groups attached to the third and fifth carbon atoms, and a methyl group attached to the second carbon atom. The compound is characterized by its relatively high hydrophobicity, indicated by a LogP value of approximately 4.49, suggesting significant lipophilicity, which is relevant for its interactions in biological systems and applications in various industries .

As a hydrocarbon, 3,5-diethyl-2-methylheptane primarily undergoes reactions typical of alkanes. These include:

  • Combustion: Like other alkanes, it can combust in the presence of oxygen to produce carbon dioxide and water.
  • Halogenation: Under UV light or heat, it can react with halogens (e.g., chlorine or bromine) in a substitution reaction, replacing hydrogen atoms with halogen atoms.
  • Cracking: At high temperatures, this compound can undergo thermal cracking to produce smaller alkanes and alkenes.

These reactions are important for understanding its behavior in both synthetic and environmental contexts.

3,5-Diethyl-2-methylheptane can be synthesized through various methods:

  • Alkylation: This involves the alkylation of 2-methylheptane using ethyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
  • Friedel-Crafts Reaction: Another method includes using Friedel-Crafts alkylation where an aromatic compound reacts with an alkyl halide in the presence of a Lewis acid catalyst.
  • Isomerization: Starting from simpler alkanes like hexanes or heptanes, isomerization processes can be employed to achieve the desired branching.

These methods highlight both classical organic synthesis techniques and modern approaches in chemical manufacturing.

Several compounds share structural similarities with 3,5-diethyl-2-methylheptane. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
2-MethylheptaneC8H18C_8H_{18}Straight-chain isomer; used in fuel applications.
3-Ethyl-2-methylhexaneC9H20C_9H_{20}One less carbon; different branching pattern.
3,3-DiethylpentaneC11H24C_{11}H_{24}Similar branching; one carbon less than 3,5-diethyl-2-methylheptane.
4-Ethyl-2-methylhexaneC9H20C_9H_{20}Different position for ethyl group; similar properties.

Uniqueness of 3,5-Diethyl-2-Methylheptane

The uniqueness of 3,5-diethyl-2-methylheptane lies in its specific branching pattern and molecular weight compared to its structural analogs. This unique configuration may impart distinct physical properties such as boiling point and solubility characteristics that differ from those of linear or differently branched hydrocarbons. Its potential applications as a solvent and fuel additive further underscore its significance within the class of branched alkanes.

XLogP3

5.8

Exact Mass

170.203450829 g/mol

Monoisotopic Mass

170.203450829 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-11-2024

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